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Abstract
The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-

coupled receptor that has emerged as a critical regulator of immune responses. Initially

characterized for its role in lipid metabolism, a growing body of evidence highlights its profound

anti-inflammatory functions in a variety of immune cells. HCAR2 is activated by endogenous

ligands, including the ketone body β-hydroxybutyrate, and exogenous ligands such as niacin

(nicotinic acid) and the multiple sclerosis drug metabolite monomethyl fumarate. Its expression

on key immune cells, including macrophages, microglia, dendritic cells, and neutrophils,

positions it as a promising therapeutic target for a range of inflammatory and autoimmune

diseases. This technical guide provides an in-depth overview of HCAR2 function in the immune

system, detailing its signaling pathways, cellular roles, and the experimental methodologies

used to elucidate its function.

Introduction to HCAR2 (GPR109A)
HCAR2 is a member of the hydroxycarboxylic acid receptor family and is coupled to Gi/o

proteins.[1][2] Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of

downstream effects that ultimately modulate inflammatory responses. The expression of

HCAR2 is not constitutive and can be significantly upregulated in immune cells in response to

inflammatory stimuli, suggesting a feedback mechanism to control inflammation.[3][4]
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HCAR2 Ligands and their Immunomodulatory
Properties
A variety of endogenous and synthetic molecules can activate HCAR2, each with distinct

affinities and potential therapeutic applications.

Table 1: HCAR2 Ligands and their Binding Affinities

Ligand Type EC50 / Affinity (Kd) Reference

Niacin (Nicotinic Acid) Synthetic ~3 µM (EC50)

β-hydroxybutyrate (β-

OHB)
Endogenous ~700-800 µM (EC50)

Monomethyl fumarate

(MMF)

Synthetic (metabolite

of Dimethyl fumarate)
Potent agonist

HCAR2 Function in Macrophages
Macrophages are central players in both innate and adaptive immunity, and their polarization

into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the

outcome of an immune response. HCAR2 activation has been shown to skew macrophage

polarization towards an M2 phenotype and suppress M1-mediated inflammation.

Signaling Pathways in Macrophages
Activation of HCAR2 in macrophages leads to the inhibition of the NF-κB signaling pathway, a

master regulator of pro-inflammatory gene expression. This inhibition results in a significant

reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12p40, and

IL-1β.
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Fig 1. HCAR2 signaling in macrophages.

Quantitative Effects on Cytokine Production
Studies have demonstrated a significant reduction in cytokine production by macrophages

upon HCAR2 activation.

Table 2: Effect of HCAR2 Activation on Macrophage Cytokine Production
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Stimulus
HCAR2
Agonist

Cytokine
Fold
Change / %
Inhibition

Cell Type Reference

LPS (1 ng/ml)
Niacin (300

µM)
TNF-α

Significant

Inhibition

Murine Bone

Marrow-

Derived

Macrophages

LPS (1 ng/ml)
Niacin (300

µM)
IL-6

Significant

Inhibition

Murine Bone

Marrow-

Derived

Macrophages

LPS (1 ng/ml)
Niacin (300

µM)
IL-12p40

Significant

Inhibition

Murine Bone

Marrow-

Derived

Macrophages

LPS (1 ng/ml)
Niacin (300

µM)
IL-1β

Significant

Inhibition

Murine Bone

Marrow-

Derived

Macrophages

HCAR2 Function in Microglia
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in

neuroinflammation, contributing to both neurotoxicity and neuroprotection. HCAR2 activation

on microglia has been shown to be neuroprotective by shifting them from a pro-inflammatory to

an anti-inflammatory phenotype.

Signaling Pathways in Microglia
Similar to macrophages, HCAR2 activation in microglia inhibits the NF-κB pathway.

Additionally, studies have implicated the activation of the AMPK-Sirt1 axis, which leads to the

deacetylation and subsequent inhibition of NF-κB. This results in decreased production of pro-

inflammatory mediators and a switch towards a neuroprotective phenotype.
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Fig 2. HCAR2 signaling in microglia.

HCAR2 Function in Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive

immune responses. HCAR2 activation can modulate DC function, promoting a more

tolerogenic phenotype.

Impact on DC Maturation and T-cell Polarization
HCAR2 signaling in DCs has been shown to promote the differentiation of regulatory T cells

(Tregs) and IL-10-producing T cells, which are critical for maintaining immune tolerance. This is

achieved, in part, by imparting an anti-inflammatory phenotype on the DCs themselves.

Experimental Protocols
Elucidating the function of HCAR2 in immune cells requires a range of in vitro and in vivo

experimental approaches.
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Fig 3. General experimental workflow.

In Vivo Mouse Models
HCAR2 Knockout (Hcar2-/-) Mice: These mice are invaluable for confirming that the effects

of HCAR2 ligands are indeed mediated through the receptor. Wild-type littermates serve as

controls.

Disease Models:

Dextran Sulfate Sodium (DSS)-induced Colitis: A model for inflammatory bowel disease.

Mice are administered DSS in their drinking water to induce colitis. HCAR2 agonists can

be administered orally or intraperitoneally to assess their therapeutic potential.

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. EAE is

induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in

complete Freund's adjuvant. The effect of HCAR2 agonists on disease progression is

monitored.

Lipopolysaccharide (LPS)-induced Neuroinflammation: Intraperitoneal or intracerebral

injection of LPS induces a robust inflammatory response in the brain, allowing for the
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study of HCAR2's role in microglia activation.

Ligand Administration in Mice
Niacin: Can be administered via oral gavage at doses such as 600 mg/kg once daily.

β-hydroxybutyrate (β-OHB): Typically administered via intraperitoneal (IP) injection at doses

around 20 mmol/kg.

Monomethyl fumarate (MMF): As the active metabolite of dimethyl fumarate, its effects are

often studied by administering DMF to mice.

Macrophage Polarization Assay
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type and

Hcar2-/- mice.

M1 Polarization: Stimulate BMDMs with LPS (e.g., 1 ng/mL) and IFN-γ (e.g., 20 ng/mL).

M2 Polarization: Stimulate BMDMs with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

HCAR2 Agonist Treatment: Co-treat cells with an HCAR2 agonist (e.g., 300 µM niacin)

during polarization.

Analysis:

Gene Expression: Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1,

Ym1) markers by RT-qPCR.

Cytokine Secretion: Measure cytokine levels in the supernatant by ELISA.

Cell Surface Markers: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206)

markers by flow cytometry.

Western Blot Analysis of HCAR2 Signaling
Cell Lysis: Lyse treated immune cells in RIPA buffer containing protease and phosphatase

inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF

membrane.

Antibody Incubation:

Primary Antibodies: Incubate the membrane with primary antibodies against

phosphorylated and total forms of signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-

AMPK, AMPK) and an antibody against HCAR2. A loading control like β-actin or GAPDH

should also be used.

Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Measurement

Sample Collection: Collect supernatants from cultured immune cells after treatment.

ELISA Protocol: Follow the manufacturer's instructions for commercially available ELISA kits

for specific cytokines (e.g., TNF-α, IL-6, IL-10).

Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the

samples.

Conclusion and Future Directions
The study of HCAR2 in immune cells has unveiled a crucial pathway for the regulation of

inflammation. Its activation consistently leads to anti-inflammatory responses across various

immune cell types, making it an attractive therapeutic target. Future research should focus on

developing selective HCAR2 agonists with improved pharmacokinetic profiles and reduced side

effects, such as the flushing associated with niacin. Furthermore, a deeper understanding of

the context-dependent signaling of HCAR2 in different immune cell subsets and disease states

will be critical for the successful translation of HCAR2-targeting therapies into the clinic. The
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detailed experimental protocols provided in this guide offer a framework for researchers to

further investigate the intricate role of HCAR2 in immune regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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